

Application Note: Analytical Characterization of Methyl 4-(difluoromethoxy)-3-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Methyl 4-(difluoromethoxy)-3-hydroxybenzoate*

CAS No.: *1159429-52-3*

Cat. No.: *B6590627*

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Introduction & Scope

Methyl 4-(difluoromethoxy)-3-hydroxybenzoate is a critical pharmacophore intermediate, predominantly utilized in the synthesis of Roflumilast (Daxas®), a selective phosphodiesterase-4 (PDE4) inhibitor used for Chronic Obstructive Pulmonary Disease (COPD).^{[1][2]}

The analytical challenge lies in the difluoromethoxy (-OCHF₂) moiety, which introduces unique splitting patterns in NMR and specific fragmentation in Mass Spectrometry.^[1] Furthermore, the presence of the free phenolic hydroxyl group at position 3 requires careful pH control during liquid chromatography to prevent peak tailing and ensure accurate quantification against potential regioisomers (e.g., Methyl 3-(difluoromethoxy)-4-hydroxybenzoate).^{[1][2]}

This guide provides a validated analytical framework for researchers to confirm identity, assess regio-purity, and quantify this intermediate during process development.^[1]

Physicochemical Profile

Property	Value / Description
IUPAC Name	Methyl 4-(difluoromethoxy)-3-hydroxybenzoate
CAS Number	1159429-52-3
Molecular Formula	C ₉ H ₈ F ₂ O ₄
Molecular Weight	218.15 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate; Insoluble in Water
LogP (Predicted)	~2.44
pKa (Phenol)	~8.5 (Acidic due to electron-withdrawing ester)

Spectroscopic Identification (Qualitative)

Nuclear Magnetic Resonance (NMR)

The definitive identification relies on the coupling between Hydrogen and Fluorine atoms within the difluoromethoxy group.

- ¹H NMR (DMSO-d₆, 400 MHz):
 - The Signature Signal: The proton in the -OCHF₂ group appears as a distinct triplet (t) in the range of δ 6.9 – 7.4 ppm.
 - Coupling Constant (): This is a geminal coupling, typically large, ranging from 70 Hz to 75 Hz.
 - Aromatic Region: Three protons (H-2, H-5, H-6).[1][2] H-2 (ortho to ester and OH) typically appears as a doublet (~2.0 Hz).[2]
 - Methyl Ester: Singlet at δ 3.8 – 3.9 ppm.[2]
 - Phenolic OH: Broad singlet, exchangeable with D₂O, typically δ 9.5 – 10.5 ppm.[1]

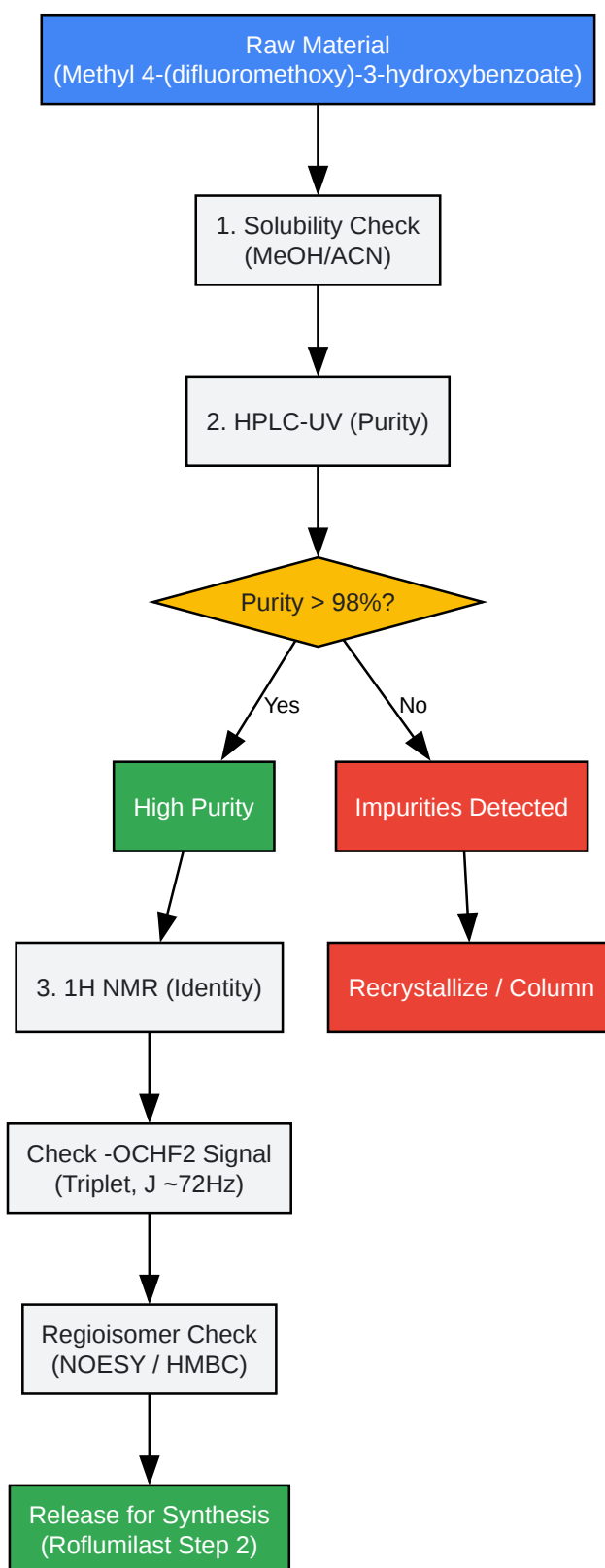
- ^{19}F NMR (DMSO- d_6 , 376 MHz):
 - Appears as a doublet (d) around δ -80 to -85 ppm due to coupling with the single geminal proton.[\[1\]](#)[\[2\]](#)
 - Coupling Constant (): Matches the ^1H spectrum (~70-75 Hz).[\[2\]](#)
- ^{13}C NMR:
 - The -OCHF₂ carbon appears as a triplet around δ 116-120 ppm with a very large coupling constant (Hz).[\[1\]](#)[\[2\]](#)

Mass Spectrometry (EI/ESI)

- ESI (+): $[\text{M}+\text{H}]^+$ at m/z 219.15.
- Fragmentation (EI):
 - m/z 218: Molecular ion (M^+).
 - Loss of -OCHF₂: Characteristic loss of 51 Da is often observed.[\[1\]](#)[\[2\]](#)
 - Loss of -OCH₃: Loss of 31 Da from the ester group.[\[1\]](#)[\[2\]](#)

Analytical Workflow Diagram

The following diagram outlines the decision matrix for characterizing this compound, distinguishing it from impurities and regioisomers.



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Caption: Analytical decision tree for the qualification of **Methyl 4-(difluoromethoxy)-3-hydroxybenzoate** intermediates.

Chromatographic Protocols (Quantitative)

HPLC-UV Method (Purity & Assay)

This method utilizes an acidic mobile phase to suppress the ionization of the phenolic hydroxyl group, ensuring sharp peak shapes and reproducible retention times.

Equipment: Agilent 1200/1260 Infinity II or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m).

Parameter	Setting
Mobile Phase A	0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV @ 254 nm (Aromatic) and 210 nm (Universal)
Injection Volume	5 μ L
Run Time	20 Minutes

Gradient Program:

- 0.0 min: 90% A / 10% B
- 10.0 min: 40% A / 60% B (Linear Ramp)
- 12.0 min: 10% A / 90% B (Wash)
- 15.0 min: 90% A / 10% B (Re-equilibration)

Sample Preparation:

- Weigh 10 mg of sample into a 20 mL volumetric flask.
- Dissolve in 5 mL Acetonitrile.
- Sonicate for 5 minutes.
- Dilute to volume with Mobile Phase A (Water/0.1% FA). Note: Ensure no precipitation occurs upon water addition; if it does, increase ACN ratio.[1]
- Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

GC-MS Method (Volatile Impurities)

Direct injection of phenolic compounds can lead to peak tailing in GC.[1][2] Silylation is recommended for robust quantification.[3]

Derivatization Protocol (BSTFA):

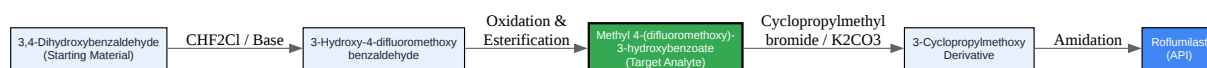
- Weigh 5 mg of sample into a GC vial.
- Add 500 µL of Anhydrous Pyridine.
- Add 200 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
- Cap and heat at 60°C for 30 minutes.
- Inject 1 µL into GC-MS.

GC Parameters:

- Column: DB-5ms (30m x 0.25mm x 0.25µm).[1][2]
- Carrier Gas: Helium @ 1.0 mL/min.[2]
- Inlet: Split 20:1 @ 250°C.
- Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).

Synthesis Context: Roflumilast Pathway[2][7][8]

Understanding the upstream and downstream chemistry aids in identifying potential impurities (e.g., unreacted starting material or over-alkylated byproducts).



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Caption: Synthetic route to Roflumilast showing the target analyte's position as a key intermediate.

Troubleshooting & Critical Parameters

Regioselectivity Verification

The synthesis of the difluoromethoxy ether from a dihydroxy precursor can yield two regioisomers:

- Target: 4-OCHF₂ / 3-OH
- Isomer: 3-OCHF₂ / 4-OH

Differentiation Strategy:

- HMBC NMR: Look for the correlation between the Carbonyl carbon (ester) and the aromatic protons.
 - In the Target (3-OH): The proton at position 2 (between OH and COOMe) will show a strong correlation to the C-OH carbon (C3).[2]
 - In the Isomer (4-OH): The proton at position 2 (between OCHF₂ and COOMe) will show a correlation to the C-OCHF₂ carbon (C3).[2]
- Chemical Shift: The H-2 proton in the target (ortho to OH) is typically slightly more shielded than if it were ortho to -OCHF₂.[1][2]

Water Content

As a phenol, the compound is hygroscopic.

- Protocol: Perform Karl Fischer (KF) titration if mass balance is critical (< 0.5% water is typical spec).

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11237626, **Methyl 4-(difluoromethoxy)-3-hydroxybenzoate**.^{[1][2]} Retrieved from [\[Link\]](#)
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- To cite this document: BenchChem. [Application Note: Analytical Characterization of Methyl 4-(difluoromethoxy)-3-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:

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